molecular formula C11H24N2O B1491273 1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol CAS No. 2098086-57-6

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol

Cat. No.: B1491273
CAS No.: 2098086-57-6
M. Wt: 200.32 g/mol
InChI Key: XVWTZXVRMHWTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol is a sophisticated piperidine-based organic building block designed for advanced pharmaceutical and medicinal chemistry research. Piperidine derivatives are among the most significant heterocycles in drug discovery, featured in more than twenty classes of pharmaceuticals, due to their favorable physicochemical properties and structural versatility . This compound is strategically functionalized with a primary amine, a secondary alcohol, and a unique 3-isobutyl group on the piperidine ring. The presence of multiple reactive sites allows for selective derivatization, making it a highly versatile intermediate for constructing complex molecular architectures . The isobutyl substituent can be strategically employed to fine-tune the lipophilicity, metabolic stability, and three-dimensional conformation of candidate molecules, a common tactic in medicinal chemistry to optimize pharmacological properties . Researchers can leverage this scaffold in the synthesis of potential bioactive molecules, such as receptor agonists/antagonists or enzyme inhibitors. As a key intermediate, it can contribute to discovery programs targeting diseases of the central nervous system, metabolic disorders, and inflammation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-aminoethyl)-3-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-9(2)7-10-8-13(6-4-12)5-3-11(10)14/h9-11,14H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWTZXVRMHWTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating synaptic transmission and various brain functions. The nature of these interactions includes binding to the receptor sites, influencing receptor activity, and modulating downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect dopamine pathways, which play a crucial role in reward-motivated behavior, motor control, and hormone release. The compound’s impact on these pathways can lead to changes in cellular activities and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, particularly the D4 receptor, and modulates their activity by influencing the receptor’s conformation and signaling properties. This modulation can lead to either inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its interaction with dopamine receptors may vary depending on the duration of exposure and the experimental conditions. Long-term studies have indicated potential changes in receptor sensitivity and cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on dopamine signaling and related behaviors. At higher doses, it may lead to toxic or adverse effects, such as receptor desensitization or neurotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental designs.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown and regulation of dopamine levels. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}

It features a piperidine ring with an aminoethyl side chain and an isobutyl group, contributing to its unique biological activity.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the following areas:

  • Neuropharmacological Effects : The compound has shown potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Cardiovascular Benefits : There is evidence indicating its role in modulating vascular smooth muscle contraction.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Inhibition of Kinases : It has been suggested that the compound could inhibit Rho kinase activity, which is implicated in various cardiovascular diseases and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalModulates serotonin and dopamine receptors,
AnticancerCytotoxic against colon cancer cell lines
CardiovascularPotential vasodilatory effects via Rho kinase inhibition

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety metrics compared to control groups, suggesting its potential as an anxiolytic agent.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited IC50 values below 10 µM against HCT116 colon cancer cells, indicating strong cytotoxic properties .
  • Vascular Smooth Muscle Relaxation : Research involving isolated rat aorta showed that the compound induced relaxation, implicating its utility in managing hypertension .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing the isobutyl group with a cyclopropylmethyl group (CAS 2098087-20-6) introduces a smaller, more rigid substituent, which may alter steric interactions in receptor binding .
  • Functional Group Modification: The urea derivative (1-(2-Aminoethyl)-3-isobutylurea hydrochloride) replaces the hydroxyl group with a urea moiety, likely enhancing hydrogen-bonding capacity but reducing hydrophilicity compared to the parent compound .

Pharmacological Analogs ()

discusses structurally related H3-receptor antagonists, such as 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine.

  • Positional Isomerism : Thiazol-5-yl derivatives (e.g., 3a, 4a–d) exhibited significantly higher potency (pA2 up to 8.27) compared to thiazol-4-yl analogs (pA2 5.65–6.23), highlighting the importance of heterocyclic ring orientation .
  • This suggests that optimal chain length depends on the overall molecular architecture .

Implications for this compound:

  • The hydroxyl group at the 4-position could engage in hydrogen bonding, differentiating it from urea derivatives, which might prioritize alternative binding mechanisms.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-aminoethyl)-3-isobutylpiperidin-4-ol typically involves:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the isobutyl group at the 3-position.
  • Installation of the 2-aminoethyl substituent at the nitrogen.
  • Hydroxylation at the 4-position or starting from a 4-hydroxypiperidine intermediate.

These steps require careful control of regio- and stereochemistry, often employing protecting groups and selective catalysts.

Preparation of the Piperidine Core and 4-Hydroxylation

A common starting point is 4-piperidone or 4-hydroxypiperidine derivatives, which provide the 4-hydroxy functionality. According to patent US20040171837A1, the preparation of 4-amino-4-phenylpiperidines involves multi-step transformations starting from 1-benzyl-4-piperidone, including:

  • Reaction with organolithium reagents (e.g., phenyllithium) to introduce substituents at the 4-position.
  • Subsequent acid treatment to convert intermediates to 4-hydroxy or 4-amino derivatives.
  • Deacetylation and catalytic hydrogenation steps for functional group modifications and deprotection.

Although this patent focuses on phenyl-substituted piperidines, the methodology can be adapted for isobutyl substitution at the 3-position by modifying the organometallic reagents and reaction conditions accordingly.

Introduction of the Isobutyl Group at the 3-Position

Selective alkylation at the 3-position of piperidine rings is challenging due to the ring's symmetry and reactivity. Literature on related piperidine derivatives suggests:

  • Use of alkyl halides (e.g., isobutyl bromide) in the presence of bases such as potassium carbonate or cesium carbonate to alkylate the piperidine ring selectively.
  • Catalytic conditions employing palladium or copper catalysts can facilitate C–N or C–C bond formations under mild conditions.

For example, alkylation reactions performed in polar organic solvents like ethanol or tetrahydrofuran (THF) with bases and catalysts have been used successfully to introduce alkyl groups onto piperidine rings.

Attachment of the 2-Aminoethyl Substituent at the Nitrogen

The 2-aminoethyl group is typically introduced via nucleophilic substitution or reductive amination:

  • Reaction of the piperidine nitrogen with 2-chloroethylamine or 2-bromoethylamine derivatives under basic conditions.
  • Alternatively, reductive amination of the piperidine nitrogen with 2-aminoacetaldehyde or related aldehydes, followed by reduction.

The use of protecting groups such as BOC (tert-butoxycarbonyl) on the aminoethyl substituent can facilitate selective reactions and avoid side reactions.

Representative Preparation Method (Adapted from Patent and Literature Data)

Step Reaction Description Reagents & Conditions Outcome
1. Starting from 4-piperidone or 4-hydroxypiperidine Commercially available or synthesized via hydrogenation of 2,3-unsaturated precursors Piperidine ring with 4-hydroxy functionality
2. Alkylation at 3-position with isobutyl halide Isobutyl bromide, base (K2CO3 or Cs2CO3), solvent (ethanol or THF), heating Introduction of isobutyl group at C-3
3. N-alkylation with 2-aminoethyl group 2-bromoethylamine or protected derivative, base, solvent, mild heating Attachment of 2-aminoethyl substituent at nitrogen
4. Deprotection (if any) and purification Acid/base treatment, chromatography Pure this compound

Catalytic and Reaction Conditions Insights

  • Catalysts : Platinum catalysts (e.g., 5% Pt/C) are used in hydrogenation steps for ring saturation or functional group reduction.
  • Bases : Cesium carbonate and potassium carbonate are preferred for alkylation due to their strong basicity and solubility in organic solvents.
  • Solvents : Polar solvents such as ethanol, methanol, and THF facilitate nucleophilic substitutions and catalytic reactions.
  • Temperature : Reactions are typically performed at ambient to moderate heating (room temperature to 100 °C) to balance reaction rate and selectivity.
  • Reaction Times : Can range from several hours to days depending on step complexity and scale.

Analytical and Purification Techniques

  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification by column chromatography using chloroform/methanol mixtures or crystallization from suitable solvents.
  • Final product characterization by NMR, mass spectrometry, and X-ray crystallography (if necessary).

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting material 4-piperidone or 4-hydroxypiperidine
Alkylation reagent Isobutyl bromide or chloride
Base Potassium carbonate, cesium carbonate
Solvent Ethanol, methanol, tetrahydrofuran (THF)
Catalyst (if used) Platinum on carbon (Pt/C), palladium catalysts
Temperature Ambient to 100 °C
Reaction time 6 hours to 3 days (depending on step)
Purification Column chromatography, crystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol
Reactant of Route 2
1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.